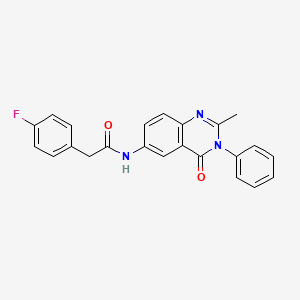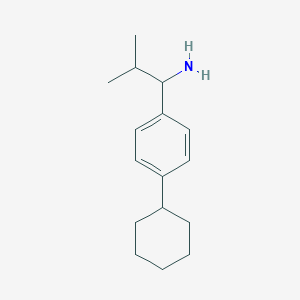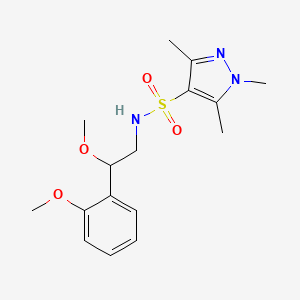
N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)acetamide is a chemical compound used in scientific research. It is also known as C646 and is a selective inhibitor of histone acetyltransferase p300/CBP. This compound has been used in various studies to investigate the role of histone acetyltransferase in gene regulation and cancer.
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides such as acetochlor and metolachlor in human and rat liver microsomes, indicating a complex metabolic activation pathway that may lead to carcinogenicity through the production of a DNA-reactive dialkylbenzoquinone imine. This research highlights the biochemical interactions and toxicological implications of chloroacetamide herbicides, suggesting potential applications and considerations for chemical safety and environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Inhibition of Fatty Acid Synthesis by Chloroacetamide Herbicides
Weisshaar and Böger (1989) investigated the effect of chloroacetamide herbicides on fatty acid synthesis in the green alga Scenedesmus acutus. Their findings contribute to understanding the herbicidal mode of action at the biochemical level, which could inform the development of new agrochemicals with specific target pathways to enhance agricultural productivity while minimizing environmental harm (Weisshaar & Böger, 1989).
Soil Reception and Activity of Chloroacetamide Herbicides
Research by Banks and Robinson (1986) on the soil reception and activity of chloroacetamide herbicides like acetochlor and alachlor in relation to wheat straw and irrigation provides insights into the environmental behavior of these compounds. Understanding their adsorption, mobility, and degradation in soil systems is crucial for assessing environmental risks and optimizing herbicide application strategies to reduce off-target effects and protect water quality (Banks & Robinson, 1986).
特性
IUPAC Name |
N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-10-14(21-13(2)22)8-9-18(12)26(23,24)20-11-17(25-3)15-6-4-5-7-16(15)19/h4-10,17,20H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKRZZLBLRGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)



![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2933806.png)
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)
![1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2933814.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2933815.png)